molecular formula C10H14N2O B048454 2-Amino-n-isopropylbenzamide CAS No. 30391-89-0

2-Amino-n-isopropylbenzamide

Cat. No.: B048454
CAS No.: 30391-89-0
M. Wt: 178.23 g/mol
InChI Key: FWQYJOPJMIEKHZ-UHFFFAOYSA-N
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Description

2-Amino-n-isopropylbenzamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It is characterized by an amide functional group attached to an aromatic benzene ring, substituted with an amino group and an isopropyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its diverse chemical and physical properties .

Scientific Research Applications

2-Amino-n-isopropylbenzamide has several scientific research applications:

Safety and Hazards

The safety data sheet for 2-Amino-n-isopropylbenzamide suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 2-Amino-n-isopropylbenzamide is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for the pigmentation in skin, hair, and eyes.

Mode of Action

This compound interacts with tyrosinase, inhibiting its activity . The compound’s quinazolinone and acetamide moieties participate in interaction with critical His residues of the binding site . This interaction results in the inhibition of tyrosinase, thereby reducing the production of melanin.

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanin biosynthesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. By inhibiting tyrosinase, the production of melanin is reduced, leading to a decrease in pigmentation.

Pharmacokinetics

The compound’s molecular weight (17823) and predicted density (1077±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This can result in a reduction of pigmentation in skin, hair, and eyes. Therefore, this compound could potentially be used as an anti-browning or whitening agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation can be affected by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-n-isopropylbenzamide typically involves the reaction of isatoic anhydride with isopropylamine in the presence of a solvent such as dichloroethane. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade solvents and reagents to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-n-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Amino-n-isopropylbenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. For example, the presence of the isopropyl group can enhance its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

2-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYJOPJMIEKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041627
Record name 2-Amino-N-(1-methylethyl)benzamide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30391-89-0
Record name 2-Amino-N-isopropylbenzamide
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Record name 2-Amino-N-isopropylbenzamide
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Record name N-Isopropylanthranilamide
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Record name Benzamide, 2-amino-N-(1-methylethyl)-
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Record name 2-Amino-N-(1-methylethyl)benzamide
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Record name 2-amino-N-(isopropyl)benzamide
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-N-ISOPROPYLBENZAMIDE
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Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol) and 30 mL water. Isopropylamine (4.64 mL, 0.049 mol) was added slowly to the reaction mixture. The product precipitated from the reaction mixture. After 1 h, the reaction mixture was filtered and washed with water to give 4.12 g (71% yield) of a white solid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-N-isopropylbenzamide in the synthesis of quinazolinone derivatives?

A1: this compound serves as a precursor for the synthesis of 2-methylquinazolin-4(3H)-one through a copper-catalyzed intramolecular C–H amination reaction. [] This method, involving a ring-opening cyclization (ROC) strategy, is notable as it offers a novel route to this specific quinazolinone derivative. []

Q2: Are there any alternative synthetic pathways to 2-methylquinazolin-4(3H)-one besides using this compound?

A2: While other methods to synthesize quinazolinone derivatives exist, the copper-catalyzed intramolecular C–H amination using this compound presents a unique approach. [] This method is particularly valuable due to its ability to directly synthesize the 2-methyl substituted derivative, which has not been widely achieved through other conventional methods. []

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